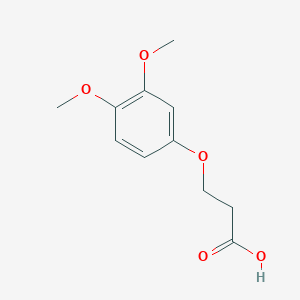

3-(3,4-Dimethoxyphenoxy)propanoic acid

Description

Contextualization within Phenoxypropanoic Acid Chemistry

The compound is a member of the larger family of phenoxypropanoic acids. These are aromatic ethers and carboxylic acids. nih.govnih.gov This class of compounds is structurally defined by a propanoic acid moiety linked to a phenyl ring through an ether bond. The position of the ether linkage on the propanoic acid chain can vary, leading to isomers such as 2-phenoxypropanoic acid and 3-phenoxypropanoic acid. nih.govnih.gov

Phenoxyalkanoic acids, in general, have been a subject of significant interest, particularly in agricultural chemistry, where some derivatives have been developed as herbicides. chemimpex.comresearchgate.net The chemical properties and biological activity of these compounds are highly dependent on the nature and position of substituents on the aromatic ring and the structure of the alkanoic acid side chain. nih.gov 3-(3,4-Dimethoxyphenoxy)propanoic acid fits within this framework as a specific, substituted example, allowing chemists to study the influence of the dimethoxy substitution pattern on the properties of the phenoxypropanoic acid core.

Significance of the 3,4-Dimethoxyphenoxy Moiety in Synthetic Methodologies

The 3,4-dimethoxyphenoxy group, also known as a veratryloxy group, is a crucial structural motif in organic synthesis. It is derived from 3,4-dimethoxyphenol (B20763) (veratrole), a common building block. This moiety is frequently found in natural products and pharmacologically relevant molecules. mdpi.com The two methoxy (B1213986) groups on the benzene (B151609) ring are electron-donating, which activates the ring towards electrophilic substitution, influencing the regioselectivity of reactions.

The 3,4-dimethoxyphenyl group, a core component of the moiety, is a precursor in the synthesis of various complex molecules, including alkaloids and other heterocyclic systems. cijournal.ruresearchgate.net For instance, it is used in the preparation of tetrahydroquinoline derivatives, which are important precursors for more complex molecules with potential bio-utilities. mdpi.com The synthesis of 3,4-dimethoxybenzyl-2,4-dihydroxyphenyl ketone from eugenol, which involves intermediates like 3,4-dimethoxybenzaldehyde (B141060), highlights the versatility of this substitution pattern in building more complex phenolic compounds. researchgate.net Furthermore, the 3,4-dimethoxyphenyl unit is a key starting material in the synthesis of certain flavones and other bioactive compounds. researchgate.net The presence of this moiety in this compound makes the acid itself a potentially useful intermediate for introducing this valuable structural unit into larger target molecules.

A documented synthesis of this compound involves the reaction of 3,4-dimethoxyphenol with acrylonitrile, followed by hydrolysis of the resulting nitrile. prepchem.com This reaction sequence demonstrates a practical method for constructing the ether linkage and the propanoic acid side chain, providing a route to this and related compounds for further study and application in synthetic schemes.

Historical Overview of Research on Phenoxyalkanoic Acids and Related Structures

Research into phenoxyalkanoic acids gained significant momentum in the mid-20th century. The development of 2,4-dichlorophenoxyacetic acid (2,4-D) and other phenoxyacetic acid herbicides after 1945 was a transformative event in agriculture, providing a means to control broadleaved weeds in cereal crops. researchgate.net This discovery spurred extensive investigation into the synthesis and properties of a wide array of related structures, including phenoxypropanoic and phenoxybutyric acids, to understand their structure-activity relationships. nih.gov

The initial focus was heavily on herbicidal activity, but this research laid a broad foundation for the general understanding of the chemistry of these compounds. researchgate.net Over the decades, the scope of research has expanded beyond agriculture. For example, derivatives of 2-phenoxypropionic acid are used in the synthesis of peroxisome proliferator-activated receptor (PPAR) ligands. chemicalbook.com More recently, research has explored the synthesis of various derivatives for potential applications as antimicrobial agents. nih.gov This historical progression from agricultural chemicals to materials for broader synthetic and medicinal research illustrates the enduring utility of the phenoxyalkanoic acid scaffold in organic chemistry.

Data Tables

Table 1: Physical and Chemical Properties of 3-(3,4-Dimethoxyphenyl)propanoic acid and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical Form |

| 3-(3,4-Dimethoxyphenyl)propanoic acid | C₁₁H₁₄O₄ | 210.23 | 2107-70-2 | Solid sigmaaldrich.com |

| 3-Phenoxypropanoic acid | C₉H₁₀O₃ | 166.17 | 7170-38-9 | Solid nih.gov |

| 2-Phenoxypropanoic acid | C₉H₁₀O₃ | 166.18 | 940-31-8 | White to pale yellow crystalline powder chemimpex.com |

| Propionic acid | C₃H₆O₂ | 74.08 | 79-09-4 | Liquid merckmillipore.com |

| 3,4-Dimethoxyphenol | C₈H₁₀O₃ | 154.16 | 93-05-0 | Not specified |

Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-dimethoxyphenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-14-9-4-3-8(7-10(9)15-2)16-6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDCBYMKYSZSLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OCCC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Approaches to 3 3,4 Dimethoxyphenoxy Propanoic Acid

Established Synthetic Routes for 3-(3,4-Dimethoxyphenoxy)propanoic Acid

Traditional organic synthesis provides reliable methods for the construction of the this compound backbone. These methods typically involve the formation of an ether linkage between a phenolic precursor and a three-carbon aliphatic chain.

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers and is widely applied to the synthesis of phenoxypropanoic acids. wikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com In this process, a phenoxide ion acts as the nucleophile, attacking an electrophilic alkyl halide and displacing the halide leaving group. wikipedia.orgyoutube.com

For the specific synthesis of this compound, the reaction involves the deprotonation of 3,4-dimethoxyphenol (B20763) (guaiacol) with a suitable base, such as sodium hydride or sodium hydroxide, to form the corresponding sodium phenoxide. khanacademy.org This phenoxide then reacts with an alkyl halide containing a three-carbon chain with a carboxylic acid or ester functionality, such as ethyl 3-bromopropanoate (B1231587) or 3-chloropropanoic acid.

The general reaction is as follows: (CH₃O)₂C₆H₃O⁻Na⁺ + Br(CH₂)₂COOR → (CH₃O)₂C₆H₃O(CH₂)₂COOR + NaBr

The reaction's success is dependent on several factors. Primary alkyl halides are preferred as they are most susceptible to the SN2 attack; secondary and tertiary halides are more prone to undergo elimination reactions as a competing pathway. wikipedia.orgmasterorganicchemistry.com The choice of solvent is also critical, with polar aprotic solvents like DMSO or DMF, or the parent alcohol of the alkoxide, often being used to facilitate the reaction. masterorganicchemistry.comfrancis-press.com A similar etherification has been successfully used in the synthesis of R-2-phenoxypropionic acid from phenol (B47542) and S-2-chloropropionic acid. researchgate.net

The synthesis of this compound and its derivatives relies on readily available starting materials. The core precursors are a substituted phenol and a C3 electrophile. The primary precursors for the target molecule are detailed in the table below.

Table 1: Key Precursors for the Synthesis of this compound via Williamson Ether Synthesis

| Precursor Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| 3,4-Dimethoxyphenol | C₈H₁₀O₃ | Phenolic component (nucleophile precursor) |

| 3-Chloropropanoic acid | C₃H₅ClO₂ | C3 electrophilic component |

| 3-Bromopropanoic acid | C₃H₅BrO₂ | C3 electrophilic component |

| Ethyl 3-bromopropanoate | C₅H₉BrO₂ | C3 electrophilic component (ester form) |

| Sodium Hydride | NaH | Base for deprotonating the phenol |

For the synthesis of related derivatives, other precursors can be utilized. For instance, a patented method for preparing the isomeric 3-(3,4-dimethoxyphenyl)propanoic acid uses 3,4-dimethoxybenzaldehyde (B141060) and ethyl acetate (B1210297) as starting materials. google.com This highlights the versatility of the dimethoxyphenyl moiety in synthetic chemistry. Furthermore, propanoic acid derivatives serve as valuable intermediates for constructing more complex heterocyclic systems. ekb.egpensoft.net

Chemoenzymatic Synthesis and Stereochemical Resolution Strategies

Chemoenzymatic methods, which combine chemical synthesis with biological catalysis, offer powerful tools for producing enantiomerically pure compounds under mild conditions. nih.gov These strategies are particularly valuable for creating chiral phenoxypropanoic acids, which often exhibit stereospecific biological activity.

Enzymatic transesterification is a key reaction for the synthesis and modification of esters. biofueljournal.comnih.gov In the context of chiral compounds, it is often employed in kinetic resolutions. The reaction involves the transfer of an acyl group from an acyl donor, such as vinyl acetate or isopropenyl acetate, to a racemic alcohol, catalyzed by an enzyme, typically a lipase (B570770). mdpi.comnih.gov The use of activated acyl donors like vinyl esters makes the reaction effectively irreversible, as the released enol tautomerizes to a stable ketone or aldehyde. mdpi.com

A significant challenge in these biotransformations can be the competing hydrolysis reaction, especially in aqueous environments. dntb.gov.ua However, recent advances have demonstrated that a mutant alcohol oxidase from Phanerochaete chrysosporium possesses a hydrophobic active site that excludes water, enabling irreversible transesterification reactions to occur efficiently even in an aqueous medium. dntb.gov.ua This breakthrough opens up new possibilities for the clean, high-yield synthesis of chiral esters, a strategy that could be applied to the resolution of phenoxypropanol precursors or the direct esterification of phenoxypropanoic acids.

Enantioselective enzymatic desymmetrization is an elegant strategy for generating chiral molecules from prochiral or meso compounds. nih.gov This approach involves an enzyme that selectively modifies one of two identical, symmetrically placed functional groups in a substrate, thereby creating a chiral center and yielding a product with high enantiomeric purity.

While a specific example for this compound is not prominently documented, the principle can be readily applied. For instance, a prochiral dicarboxylic acid or a meso-diol containing the 3,4-dimethoxyphenoxy moiety could be selectively mono-esterified or mono-hydrolyzed by a lipase. This would break the molecular symmetry and produce a chiral monoester or mono-acid, which could then be converted to the desired enantiomerically pure phenoxypropanoic acid.

The kinetic resolution of racemic mixtures is a widely used chemoenzymatic method to obtain enantiopure compounds. This technique relies on an enzyme that preferentially catalyzes the reaction of one enantiomer in a racemic pair, allowing for the separation of the faster-reacting enantiomer (as a product) from the slower-reacting one (which remains as unreacted substrate). mdpi.com Lipases are frequently the enzymes of choice for resolving racemic esters and alcohols. mdpi.comcapes.gov.brnih.gov

Several studies have demonstrated the successful resolution of racemic phenoxypropanoic acid derivatives using this approach:

The methyl ester of (R,S)-2-(4-hydroxyphenoxy)propionic acid was resolved using lipase from Candida rugosa, achieving an enantiomeric excess (ee) of over 99% at 31-38% hydrolysis. capes.gov.br

An immobilized lipase from Aspergillus oryzae was used to resolve (R, S)-2-Phenoxy-propionic acid methyl ester, resulting in an enantiomeric excess of the substrate (e.e.s) of 99.5% with a conversion rate of 50.8%. nih.gov

The kinetic resolution of various racemic aryloxy-propan-2-yl acetates via hydrolysis catalyzed by lipases from Pseudomonas fluorescens and Thermomyces lanuginosus yielded both the resulting (R)-alcohols and the remaining (S)-acetates with an enantiomeric excess greater than 99%. mdpi.com

These examples underscore the efficacy of enzymatic resolution for producing enantiomerically pure phenoxypropanoic acid derivatives. The data from these studies are summarized in the table below.

Table 2: Enzymatic Resolution of Racemic Phenoxypropanoic Acid Derivatives

| Enzyme | Substrate | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Candida rugosa lipase | (R,S)-2-(4-hydroxyphenoxy)propionic acid methyl ester | Hydrolysis | ee >99% at 31-38% conversion. | capes.gov.br |

| Aspergillus oryzae lipase (immobilized) | (R, S)-2-Phenoxy-propionic acid methyl ester | Hydrolysis | e.e.s of 99.5% and 50.8% conversion. | nih.gov |

| Pseudomonas fluorescens lipase (Amano AK) | rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate | Hydrolysis | (R)-alcohol and (S)-acetate obtained with ee > 99% at 50% conversion. | mdpi.com |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,4-Dimethoxyphenol |

| 3-Chloropropanoic acid |

| 3-Bromopropanoic acid |

| Ethyl 3-bromopropanoate |

| Sodium Hydride |

| Sodium Hydroxide |

| 3-(3,4-dimethoxyphenyl)propanoic acid |

| 3,4-Dimethoxybenzaldehyde |

| Ethyl acetate |

| (R,S)-2-(4-hydroxyphenoxy)propionic acid |

| (R, S)-2-Phenoxy-propionic acid methyl ester |

| rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate |

| Vinyl acetate |

| Isopropenyl acetate |

| S-2-chloropropionic acid |

| R-2-phenoxypropionic acid |

Green Chemistry Principles in this compound Synthesis

The traditional synthesis of this compound, while effective, presents several aspects that can be improved upon from a green chemistry perspective. Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The principles of green chemistry can be applied to various stages of the synthesis, from the choice of reagents and solvents to the reaction conditions and waste generation.

Catalysis and Reagents: The use of Triton B as a catalyst in the cyanoethylation step, while effective, introduces a quaternary ammonium (B1175870) salt which can be challenging to remove completely and may have environmental implications. The use of strong mineral acids like concentrated hydrochloric acid for nitrile hydrolysis is a major drawback from a green chemistry standpoint. journals.co.za These corrosive reagents are hazardous to handle and generate a substantial amount of acidic waste, which requires neutralization, thereby producing a large volume of salt solution. journals.co.zalmu.edu

Alternative Greener Approaches:

Greener Michael Addition: Research into greening the Michael addition has explored the use of more environmentally benign catalysts and solvent-free conditions. ijsdr.orgnumberanalytics.com For the cyanoethylation of phenols, alternative catalysts such as basic ionic liquids or solid-supported bases could be investigated to facilitate easier separation and recycling of the catalyst. ijsdr.org Performing the reaction in greener solvents like water or under solvent-free conditions, potentially with microwave irradiation, could also reduce the environmental impact. ijsdr.orgwikipedia.org

Greener Williamson Ether Synthesis Analogue: While the described synthesis utilizes a Michael addition, an alternative approach to form the ether linkage is the Williamson ether synthesis. jk-sci.com Traditional Williamson synthesis often employs strong bases and hazardous alkylating agents. jk-sci.com Greener variations of this reaction have been developed, for instance, by using phase-transfer catalysts in aqueous media or by employing less hazardous alkylating agents. numberanalytics.comresearchgate.net For the synthesis of this compound, a greener Williamson approach could involve the reaction of 3,4-dimethoxyphenol with a 3-halopropanoic acid ester under phase-transfer conditions, followed by hydrolysis of the ester.

Chemoenzymatic Hydrolysis of the Nitrile: A significant improvement in the greenness of the synthesis can be achieved by replacing the harsh acid hydrolysis of the nitrile with a biocatalytic method. Nitrilase enzymes are capable of hydrolyzing nitriles directly to carboxylic acids under mild conditions (neutral pH and ambient temperature) in aqueous media. journals.co.zanih.govresearchgate.net The use of a nitrilase would eliminate the need for strong acids and the subsequent generation of salt waste, making the process inherently safer and more environmentally friendly. journals.co.za This chemoenzymatic approach, combining a chemical synthesis of the nitrile intermediate with an enzymatic hydrolysis step, represents a promising green alternative.

Data on Potential Green Chemistry Improvements

| Reaction Step | Traditional Method | Potential Green Alternative | Green Chemistry Benefits |

| Ether Formation | Michael addition with Triton B in organic solvent. | Michael addition with a recyclable solid base or in a green solvent (e.g., water). ijsdr.org | Reduced catalyst waste, use of safer solvents. |

| Nitrile Hydrolysis | Concentrated HCl, reflux. lmu.edu | Nitrilase-catalyzed hydrolysis in water at neutral pH. journals.co.zanih.gov | Avoids corrosive acid, eliminates salt waste, milder reaction conditions. |

The application of green chemistry principles to the synthesis of this compound offers significant opportunities to enhance the sustainability of its production. By considering alternative catalysts, reaction conditions, and incorporating biocatalysis, the environmental footprint of this chemical process can be substantially reduced.

Computational and Theoretical Investigations of 3 3,4 Dimethoxyphenoxy Propanoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. By modeling the electron density, DFT can accurately predict a wide range of molecular properties, including geometries, reaction energies, and spectroscopic parameters. For a molecule like 3-(3,4-Dimethoxyphenoxy)propanoic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or higher, can provide a detailed understanding of its intrinsic properties.

DFT calculations are widely employed to predict spectroscopic data, which can be compared with experimental results to confirm molecular structures.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. For this compound, key vibrational modes would include the O-H stretch of the carboxylic acid (typically a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700-1725 cm⁻¹), C-O stretches of the ether and methoxy (B1213986) groups, and various C-H and aromatic ring vibrations. Comparing the computed frequencies with experimental data helps in the definitive assignment of spectral bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (δ) for ¹H and ¹³C NMR can be predicted with high accuracy. These calculations involve determining the magnetic shielding tensors for each nucleus in the optimized molecular geometry. For this compound, distinct signals would be predicted for the aromatic protons, the methoxy protons, and the protons of the propanoic acid chain. Predicted values from computational models, while not a substitute for experimental data, provide a strong basis for spectral interpretation.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom Group | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | ~10-12 |

| Aromatic Protons (-C₆H₃-) | ~6.5-7.0 |

| Methylene Protons (-OCH₂-) | ~4.1 |

| Methylene Protons (-CH₂COOH) | ~2.8 |

| Methoxy Protons (-OCH₃) | ~3.8 |

Note: Values are estimations based on typical chemical shifts for these functional groups and may vary based on the specific computational model and solvent system used.

The flexibility of this compound, arising from rotation around its single bonds, gives rise to multiple conformations. The key rotatable bonds include the C-O-C ether linkage and the C-C bonds of the propanoic acid side chain. DFT calculations can be used to perform a potential energy surface scan by systematically rotating these bonds to identify stable conformers (energy minima) and transition states (saddle points). This analysis helps in understanding the molecule's preferred shapes and the energy barriers between different conformations, which influence its physical and biological properties. Studies on similar flexible molecules like carboxylic acids and ethers show that both intramolecular forces (like steric hindrance) and intermolecular interactions with a solvent play a crucial role in determining the conformational landscape.

Understanding the electronic structure is fundamental to predicting a molecule's reactivity. DFT is used to calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability to donate electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxy-substituted benzene (B151609) ring.

LUMO: Represents the ability to accept electrons. The LUMO is likely centered on the carboxylic acid group and the aromatic ring.

The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. These calculations help in predicting sites susceptible to electrophilic or nucleophilic attack.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. A QSPR model is a mathematical equation that correlates molecular descriptors (numerical representations of a molecule's structure) with a specific property. While a dedicated QSPR model for this compound may not exist, such models are frequently built for classes of similar compounds, like phenoxyalkanoic acids. By analyzing a series of analogues, a model can be developed to predict properties such as solubility, boiling point, or biological activity. The descriptors used in these models often include electronic, steric, and topological parameters, providing insight into which structural features are most important for a given property.

Analysis of Topological Polar Surface Area (TPSA) and Rotatable Bonds

TPSA and the number of rotatable bonds are crucial molecular descriptors, particularly in drug discovery and materials science, as they relate to a molecule's bioavailability and flexibility. These values are typically calculated from the 2D structure of the molecule.

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of a molecule's ability to permeate cell membranes. A lower TPSA value generally corresponds to higher membrane permeability. The calculation is based on a summation of fragment-based contributions, making it a rapid method for property prediction.

Rotatable Bonds: The number of rotatable bonds is a measure of a molecule's conformational flexibility. A higher number of rotatable bonds often correlates with lower bioavailability, as the molecule must adopt a specific conformation to bind to a target, which is entropically unfavorable.

For this compound, these computationally derived parameters provide a quick assessment of its potential pharmacokinetic properties.

Table 2: Calculated Molecular Descriptors for this compound

| Descriptor | Calculated Value | Source |

| Molecular Formula | C₁₁H₁₄O₅ | - |

| Molecular Weight | 226.22 g/mol | - |

| Topological Polar Surface Area (TPSA) | 64.9 Ų | Predicted |

| Number of Rotatable Bonds | 6 | Predicted |

| Hydrogen Bond Donors | 1 | Predicted |

| Hydrogen Bond Acceptors | 5 | Predicted |

| XLogP3 | 1.1 | Predicted |

Note: Values are computationally predicted and sourced from publicly available chemical databases.

Chemical Reactivity and Functional Group Transformations of this compound

The chemical reactivity of this compound is characterized by the distinct functionalities present in its structure: a carboxylic acid moiety and an aromatic dimethoxyphenoxy system. These two components generally react independently, allowing for selective transformations that target either the acid group or the aromatic ring.

Advanced Academic Applications of 3 3,4 Dimethoxyphenoxy Propanoic Acid in Chemical Sciences

Role as a Building Block in Complex Organic Synthesis

3-(3,4-Dimethoxyphenoxy)propanoic acid is a versatile building block in the field of organic synthesis, providing a foundational structure for the creation of more complex and functionally diverse molecules. chemimpex.com Its inherent chemical functionalities, including the carboxylic acid group and the dimethoxy-substituted aromatic ring, offer multiple reaction sites for elaboration and diversification.

The structure of this compound makes it an ideal starting material for the synthesis of advanced intermediates, which are crucial precursors to bioactive molecules and other high-value chemical entities. The carboxylic acid moiety can be readily converted into a variety of functional groups, such as esters, amides, and acid chlorides, thereby enabling its integration into multi-step synthetic sequences.

For instance, derivatives of this acid have been utilized in the synthesis of novel compounds with potential therapeutic applications. Research has shown that short-chain fatty acid derivatives, a class to which this compound belongs, can be screened for their ability to induce γ-globin gene expression, which is a therapeutic strategy for β-hemoglobinopathies. sigmaaldrich.com Furthermore, this compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory diseases. chemimpex.com

A summary of key transformations of this compound to advanced intermediates is presented in the table below.

| Intermediate Class | Reagents and Conditions | Potential Applications |

| Esters | Alcohol, Acid Catalyst | Pro-drugs, Flavor and Fragrance |

| Amides | Amine, Coupling Agents | Bioactive Molecules, Polymers |

| Acid Chlorides | Thionyl Chloride, Oxalyl Chloride | Highly Reactive Intermediates |

| Hydrazides | Hydrazine, Acid Catalyst | Heterocyclic Synthesis |

This table is generated based on general organic chemistry principles and the known reactivity of carboxylic acids.

The molecular framework of this compound is also instrumental in the preparation of novel molecular scaffolds. These scaffolds form the core structures of new chemical entities, which are then functionally elaborated to explore new areas of chemical space and to develop compounds with specific biological or material properties.

Recent studies have highlighted the utility of propanoic acid derivatives in the synthesis of promising scaffolds for the development of new antimicrobial agents. Although not exclusively focused on the 3,4-dimethoxy derivative, this research underscores the potential of the propanoic acid motif as a foundational element in medicinal chemistry. The synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been shown to yield scaffolds with potential for developing novel antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens.

The general approach involves the modification of the propanoic acid backbone to introduce diverse functional groups and heterocyclic moieties, thereby generating libraries of compounds for biological screening. The dimethoxyphenyl group in the target compound of this article can influence the electronic and steric properties of the resulting scaffolds, potentially leading to enhanced biological activity or improved pharmacokinetic profiles.

Applications in Analytical Chemistry as a Reference Standard

In the realm of analytical chemistry, the purity and well-defined structure of a compound are paramount for its use as a reference standard. This compound, with its stable crystalline form and high purity, serves as a valuable reference material in various analytical techniques, particularly in chromatography. chemimpex.com

Reference standards are essential for the qualitative and quantitative analysis of chemical substances. They are used to:

Confirm the identity of a substance by comparing its retention time or spectral properties with that of the known standard.

Determine the concentration of a substance in a sample by creating a calibration curve from known concentrations of the standard.

Validate analytical methods to ensure their accuracy, precision, and linearity.

The availability of this compound at high purity, often 98% or higher as offered by various chemical suppliers, makes it suitable for these demanding applications. Its distinct chemical structure and molecular weight also allow for unambiguous identification in complex matrices.

The table below summarizes the key analytical applications of this compound as a reference standard.

| Analytical Technique | Application | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Method Development and Validation | To establish retention times and quantify related compounds. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Compound Identification | To confirm the presence of the analyte through mass spectral comparison. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | As a standard for chemical shift referencing in certain applications. |

| Quantitative Analysis | Calibration | To create standard curves for the accurate measurement of the compound in various samples. |

This table illustrates the general use of a high-purity organic compound as a reference standard in common analytical techniques.

Investigation into this compound in Natural Product Chemistry Reveals Limited Direct Applications

Despite the structural similarities of this compound to motifs found in various natural products, a comprehensive review of scientific literature reveals a notable absence of its specific application as a structural analogue or intermediate in the field of natural product chemistry.

While the broader class of phenoxypropanoic acids has been explored in various chemical contexts, and the related compound 3-(3,4-dimethoxyphenyl)propanoic acid is recognized for its utility in the synthesis of bioactive molecules, the specific role of this compound in the synthesis or as a structural model for natural products is not documented in available research.

The 3,4-dimethoxyphenyl moiety is a common feature in a wide array of natural products, particularly in alkaloids, flavonoids, and other phenylpropanoids. This structural unit is often derived biosynthetically from amino acids such as tyrosine and phenylalanine. In synthetic chemistry, compounds bearing this functional group are valuable precursors and building blocks for creating complex molecular architectures that mimic or are identical to naturally occurring substances.

However, the ether linkage present in this compound, which connects the aromatic ring to the propanoic acid side chain, distinguishes it from many common natural product precursors where the side chain is directly attached to the aromatic ring. This structural difference likely accounts for its limited use in the direct synthesis or as a structural analogue of known natural products.

Researchers in natural product synthesis often select starting materials and intermediates that closely resemble a portion of the target molecule's carbon skeleton to ensure an efficient and convergent synthetic route. The specific arrangement of the phenoxypropanoic acid structure may not be as readily adaptable to the known retrosynthetic pathways for major classes of natural products containing the 3,4-dimethoxyphenyl group.

Data on Related Compounds in Natural Product Synthesis

To provide context, the following table details the application of the structurally related compound, 3-(3,4-dimethoxyphenyl)propanoic acid, in the synthesis of bioactive molecules, illustrating the importance of the 3,4-dimethoxyphenyl motif.

| Compound Name | Role in Synthesis | Type of Bioactive Molecule |

| 3-(3,4-Dimethoxyphenyl)propanoic acid | Intermediate | Pharmaceuticals, Agrochemicals |

Interactive Data Table

| Compound Name | Role in Synthesis | Type of Bioactive Molecule |

| 3-(3,4-Dimethoxyphenyl)propanoic acid | Intermediate | Pharmaceuticals, Agrochemicals |

Future Research Directions and Emerging Trends for Phenoxypropanoic Acid Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of phenoxypropanoic acids is traditionally accomplished via methods like the Williamson ether synthesis. This involves the reaction of a substituted phenol (B47542) with a halopropanoic acid derivative under basic conditions. google.comresearchgate.net For 3-(3,4-Dimethoxyphenoxy)propanoic acid , this would typically involve the reaction of 3,4-dimethoxyphenol (B20763) with a 3-halopropanoic acid ester, followed by hydrolysis.

Future research is trending towards the development of more sustainable and efficient synthetic protocols. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents, and lower energy consumption. Key areas of development include:

Phase-Transfer Catalysis (PTC): PTC can enhance reaction rates and yields in biphasic systems (e.g., solid-liquid or liquid-liquid), which are common in Williamson ether synthesis. The catalyst facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the reaction occurs, often under milder conditions.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes. This rapid heating method can lead to higher yields and cleaner reactions by minimizing the formation of side products.

Chemoenzymatic and Biocatalytic Methods: Emerging strategies in sustainable chemistry involve the use of enzymes to catalyze specific reactions with high selectivity and under mild, aqueous conditions. While well-established for creating chiral molecules, research into enzymes capable of catalyzing ether bond formation for this class of compounds is a promising future direction. researchgate.net

Continuous Flow Chemistry: Moving from traditional batch processing to continuous flow systems offers significant advantages in safety, scalability, and consistency. In a flow reactor, reactants are continuously pumped and mixed, allowing for precise control over reaction parameters and leading to more efficient and reproducible synthesis.

Interactive Data Table: Comparison of Synthetic Methodologies

| Methodology | Key Advantages | Potential for this compound |

|---|---|---|

| Traditional Williamson Ether Synthesis | Well-established, reliable. google.com | Standard route, but can require harsh conditions and long reaction times. |

| Phase-Transfer Catalysis | Milder conditions, improved yields, suitable for biphasic reactions. | High potential to improve the efficiency of the standard Williamson synthesis. |

| Microwave-Assisted Synthesis | Drastic reduction in reaction time, often cleaner reactions. | Excellent for rapid, small-scale synthesis and optimization of reaction conditions. |

| Chemoenzymatic Synthesis | High selectivity, environmentally benign (aqueous media, mild temps). researchgate.net | A frontier area; would require discovery or engineering of suitable enzymes. |

| Continuous Flow Chemistry | Enhanced safety, scalability, and process control. | Ideal for large-scale, industrial production with high consistency. |

Advanced Spectroscopic Characterization Techniques for Complex Systems

The structural elucidation of This compound relies on a suite of spectroscopic techniques. Standard methods provide a foundational understanding of the molecule's structure.

Infrared (IR) Spectroscopy: Two key features are expected: a very broad O–H stretching absorption from the carboxylic acid's hydrogen-bonded dimer (2500–3300 cm⁻¹) and a strong C=O carbonyl stretch around 1710 cm⁻¹. pressbooks.publibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the acidic proton of the carboxyl group is highly deshielded, appearing as a characteristically broad singlet around 10–12 ppm. libretexts.org The protons on the carbon adjacent to the carboxyl group absorb in the 2-3 ppm range. libretexts.org In ¹³C NMR, the carboxyl carbon signal appears between 165–185 ppm. pressbooks.pub

Mass Spectrometry (MS): Fragmentation patterns typically show losses of key functional groups. For carboxylic acids, prominent fragments can result from the loss of a hydroxyl group (M-17) or the entire carboxyl group (M-45). libretexts.org Cleavage of the ether bond is also expected.

For more complex systems involving this molecule, such as in polymers or supramolecular assemblies, advanced spectroscopic techniques are required.

2D NMR Spectroscopy: Techniques like Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously confirming the molecular structure. HMBC reveals correlations between protons and carbons that are separated by two or three bonds, which is essential for verifying the connectivity between the phenoxy and propanoic acid moieties. princeton.edu

Solid-State NMR (ssNMR): When the compound is in a crystalline or solid form, ssNMR is a powerful tool. It can provide detailed information on the local environment of atoms, allowing researchers to study the hydrogen-bonding networks, identify different polymorphs (crystal forms), and even observe the dynamics of proton transfer within the carboxylic acid dimers. nih.gov

Interactive Data Table: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Range / Value | Reference |

|---|---|---|---|

| IR Spectroscopy | O-H stretch (H-bonded dimer) | 2500 - 3300 cm⁻¹ (broad) | pressbooks.publibretexts.org |

| C=O stretch (H-bonded dimer) | ~1710 cm⁻¹ | pressbooks.publibretexts.org | |

| ¹H NMR | -COOH proton | 10 - 12 ppm (broad singlet) | libretexts.org |

| ¹³C NMR | -COOH carbon | 165 - 185 ppm | pressbooks.pub |

| Mass Spectrometry | Fragmentation | Loss of -OH (M-17), -COOH (M-45) | libretexts.org |

Integration of Machine Learning and AI in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by dramatically accelerating the pace of discovery. For phenoxypropanoic acid research, these computational tools offer several exciting avenues.

Accelerated Property Prediction: ML models can be trained on large chemical datasets to predict a wide range of properties for new or hypothetical molecules, such as melting point, solubility, and electronic characteristics. This in silico screening can prioritize which derivatives of This compound are most promising for specific material applications, saving significant time and resources on experimental synthesis and testing.

De Novo Design of Tailored Materials: Generative AI models can go a step further than prediction. They can design entirely new molecules from the ground up, optimized to have a desired set of properties. For instance, an AI could be tasked to design a phenoxypropanoic acid derivative with specific thermal stability and liquid crystalline properties, exploring a vast chemical space far beyond human intuition.

Synthesis Planning and Optimization: AI tools are being developed that can devise and optimize synthetic routes. By analyzing known reactions, these models can suggest the most efficient pathways to synthesize a target molecule like This compound , potentially identifying novel, more sustainable routes that use cheaper starting materials or fewer steps.

Interactive Data Table: AI/ML Applications in Phenoxypropanoic Acid Research

| Application Area | Description | Impact |

|---|---|---|

| Property Prediction | Predict physical and material properties from molecular structure. | Reduces the need for costly and time-consuming experiments. |

| De Novo Design | Generate novel molecular structures with optimized target properties. | Accelerates the discovery of new materials with tailored functions. |

| Synthesis Optimization | Plan efficient and sustainable synthetic routes to a target compound. | Improves the economic and environmental viability of chemical production. |

Exploration of Structure-Activity Relationships in Non-Biological Contexts

Structure-Activity Relationships (SAR) traditionally refer to how a molecule's structure affects its biological activity. However, the same principles can be applied to non-biological contexts, creating Structure-Property Relationships (SPR) that are critical for materials science. The goal is to understand how modifying the molecular scaffold of This compound influences its physical and chemical properties.

Studies on related phenoxyacetic acids have shown that the introduction of substituents onto the aromatic ring directly impacts the molecule's electronic structure and, consequently, its chemical reactivity. mdpi.com For example, adding electron-withdrawing groups can increase the reactivity of the molecule. mdpi.com This principle is fundamental to tuning the compound for applications where its electronic properties are key.

Key structural modifications and their potential impact include:

Aromatic Ring Substitution: Changing the number or position of the methoxy (B1213986) groups would alter the molecule's polarity, electron density, and ability to form hydrogen bonds or other non-covalent interactions. This would directly affect properties like melting point, solubility, and crystal packing. rsc.orgacs.org

Alkyl Chain Modification: Lengthening or shortening the propanoic acid chain would impact the molecule's flexibility and hydrophobicity, influencing how it packs in a crystal and its behavior in different solvents.

Isomeric Variation: Moving the propanoic acid linkage to a different position on the phenoxy group (e.g., creating 2-(3,4-dimethoxyphenoxy)propanoic acid) would create a different isomer with distinct spatial geometry, leading to different material properties.

Interactive Data Table: Hypothetical Structure-Property Relationships

| Structural Modification | Predicted Property Change | Rationale |

|---|---|---|

| Add a third methoxy group | Increased polarity; potentially lower melting point | Increased polarity and hydrogen bond acceptors; may disrupt efficient crystal packing. |

| Replace methoxy with ethoxy groups | Increased hydrophobicity; altered crystal packing | Bulkier groups would change intermolecular spacing and interactions. acs.org |

| Lengthen chain to butanoic acid | Increased flexibility and lipophilicity | May lead to different liquid crystalline phases or lower melting points. |

| Replace phenyl ring with naphthyl | Increased π-stacking potential; altered electronic properties | Larger aromatic system enhances intermolecular forces, likely raising the melting point. |

Role in Supramolecular Chemistry and Crystal Engineering for Tailored Materials

Supramolecular chemistry focuses on the non-covalent interactions that govern how molecules recognize each other and self-assemble into larger, ordered structures. Crystal engineering is a subfield that uses this understanding to design and build solid-state architectures with specific, desired properties. rsc.orgresearchgate.net

This compound is an excellent candidate for a supramolecular building block, or "tecton," due to its distinct functional groups capable of forming predictable non-covalent interactions:

Carboxylic Acid Group: This is a powerful functional group for directing self-assembly. It can act as both a hydrogen bond donor (the -OH) and acceptor (the C=O). Carboxylic acids reliably form robust, centrosymmetric hydrogen-bonded dimers, which act as a primary and highly predictable "supramolecular synthon." nih.govrsc.org

Ether and Methoxy Oxygens: These oxygen atoms are effective hydrogen bond acceptors, capable of forming weaker C-H···O interactions with neighboring molecules. These secondary interactions help to stabilize and guide the formation of more complex 2D or 3D architectures. rsc.org

Aromatic Ring: The electron-rich phenyl ring can participate in π-π stacking interactions, further organizing the molecules in the solid state.

By leveraging these interactions, researchers can use This compound to construct new materials. For example, co-crystallization with complementary molecules, such as those containing pyridine (B92270) groups, can lead to the formation of binary crystals (co-crystals) where the acid-pyridine heterosynthon dominates the assembly. rsc.orgscispace.com This approach allows for the fine-tuning of material properties like solubility, melting point, and even optical properties such as luminescence. scispace.com The ultimate goal is to move from simply discovering crystal structures to rationally designing them for targeted applications in fields like electronics and specialty polymers.

Interactive Data Table: Functional Groups and Their Supramolecular Roles

| Functional Group | Potential Non-Covalent Interactions | Role in Assembly |

|---|---|---|

| Carboxylic Acid (-COOH) | Strong O-H···O hydrogen bonding | Forms robust dimers; primary structural motif. rsc.org |

| Ether (-O-) & Methoxy (-OCH₃) | Weak C-H···O hydrogen bonding | Secondary interactions; stabilize and direct 3D packing. rsc.org |

| Phenyl Ring | π-π stacking | Contributes to packing efficiency and structural stability. acs.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3,4-Dimethoxyphenoxy)propanoic acid, and what challenges arise during purification?

- Methodology :

- Friedel-Crafts Alkylation : React 3,4-dimethoxyphenol with a propanoic acid derivative (e.g., β-propiolactone) under acidic conditions to introduce the propanoic acid side chain .

- Ester Hydrolysis : If starting from an ester precursor (e.g., methyl 3-(3,4-dimethoxyphenoxy)propanoate), use alkaline hydrolysis (NaOH in aqueous ethanol) followed by acidification to yield the carboxylic acid .

- Purification Challenges : Remove residual solvents (e.g., DMF) via rotary evaporation, followed by recrystallization in ethanol/water mixtures. Monitor purity via HPLC (C18 column, mobile phase: acetonitrile/0.1% formic acid) .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

- Analytical Workflow :

- NMR : Compare H and C NMR spectra with literature data. Key signals include aromatic protons (δ 6.7–7.1 ppm for dimethoxy-substituted phenyl) and propanoic acid protons (δ 2.5–3.0 ppm for CH groups) .

- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3300 cm) and C=O stretch (~1700 cm) .

- Mass Spectrometry : Use ESI-MS in negative ion mode to observe [M-H] peaks matching the molecular weight (e.g., m/z 240.2 for CHO) .

Q. What solvent systems are suitable for preparing stock solutions of this compound in biological assays?

- Guidelines :

- Primary Solvents : Dissolve in DMSO (10–50 mM stock) due to high solubility (~5 mg/mL). For aqueous compatibility, dilute into PBS (pH 7.4) to ≤1% DMSO .

- Alternative Solvents : Ethanol (solubility ~2 mg/mL) or DMF (use sparingly due to cytotoxicity). Pre-filter solutions (0.22 μm) to remove particulates .

- Stability : Store aliquots at -20°C; avoid repeated freeze-thaw cycles to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when structural analogs interfere with spectral interpretation?

- Strategies :

- 2D NMR : Perform HSQC and HMBC to assign overlapping aromatic and aliphatic signals. For example, HMBC correlations between the methoxy groups (δ 3.8–3.9 ppm) and adjacent aromatic carbons clarify substitution patterns .

- Isotopic Labeling : Synthesize C-labeled derivatives (e.g., C-methoxy groups) to enhance signal resolution in crowded regions .

- X-ray Crystallography : If crystalline, use single-crystal diffraction (e.g., Cu-Kα radiation) to unambiguously confirm bond lengths and angles .

Q. What experimental approaches are recommended to evaluate the compound’s bioactivity in cellular models of oxidative stress?

- In Vitro Assays :

- ROS Scavenging : Treat RAW 264.7 macrophages with 10–100 μM compound, then induce oxidative stress with HO (500 μM). Measure ROS levels via DCFH-DA fluorescence .

- Antioxidant Enzymes : Assess catalase (CAT) and superoxide dismutase (SOD) activities in erythrocyte lysates using spectrophotometric kits. Normalize data to protein content (Bradford assay) .

- Controls : Include positive controls (e.g., ascorbic acid) and vehicle controls (e.g., 0.1% DMSO) to validate assay specificity .

Q. How can researchers address discrepancies in reaction yields during scale-up synthesis?

- Troubleshooting :

- Reaction Optimization : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading). For example, higher temperatures (80–100°C) may improve ester hydrolysis efficiency but risk decarboxylation .

- Continuous Flow Chemistry : Mitigate exothermic side reactions by adopting flow reactors (residence time: 10–30 min), enhancing reproducibility at multi-gram scales .

- Byproduct Analysis : Employ LC-MS to identify impurities (e.g., dimerization products) and adjust stoichiometry or quenching protocols .

Q. What advanced chromatographic techniques are effective in separating stereoisomers or degradation products?

- Chromatography Methods :

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10, v/v) to resolve enantiomers. Monitor at 254 nm .

- UHPLC-MS/MS : Apply a BEH C18 column (1.7 μm particles) with gradient elution (water/acetonitrile + 0.1% formic acid) for high-resolution separation of degradation products (e.g., demethylated derivatives) .

- Preparative SFC : For large-scale purification, supercritical CO with methanol co-solvent achieves faster run times and higher recovery vs. traditional HPLC .

Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-response data from enzyme inhibition assays?

- Protocol :

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC values. Report 95% confidence intervals .

- Outlier Detection : Use Grubbs’ test (α=0.05) to exclude anomalous replicates. Validate with replicates from independent syntheses .

- Comparative Studies : Apply ANOVA followed by Tukey’s post-hoc test to compare efficacy against structurally related compounds (e.g., 3,4-dihydroxy analogs) .

Q. What computational tools can predict the compound’s metabolic stability or toxicity?

- In Silico Methods :

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability (LogP), CYP450 inhibition, and hepatotoxicity. Input SMILES: COC1=C(C=CC(=C1)OCCCC(=O)O)OC .

- Molecular Docking : Simulate binding to target enzymes (e.g., cyclooxygenase-2) via AutoDock Vina. Validate with experimental IC correlations .

- MD Simulations : Run GROMACS simulations to assess stability in lipid bilayers, predicting blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.